Cas no 1361548-87-9 (2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine)

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine is a pyrimidine derivative featuring a dichlorophenyl substituent, which enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group at the 5-position contributes to its reactivity, enabling further functionalization for targeted applications. Its structural framework is valuable in the development of bioactive compounds, particularly in medicinal chemistry, where such motifs are explored for their potential pharmacological properties. The compound's stability and defined purity make it suitable for research and industrial-scale processes. Its synthesis and characterization are well-documented, ensuring reproducibility for specialized chemical applications.
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine structure
1361548-87-9 structure
商品名:2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
CAS番号:1361548-87-9
MF:C10H6Cl2N2O
メガワット:241.073440074921
MDL:MFCD25440066
CID:4780926

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
    • 2-(3,4-Dichlorophenyl)-pyrimidin-5-ol
    • 2-(3,4-Dichloro-phenyl)-pyrimidin-5-ol
    • MDL: MFCD25440066
    • インチ: 1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(15)5-14-10/h1-5,15H
    • InChIKey: GLNWAAXPLQSXJG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1N=CC(=CN=1)O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 46

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
215515-2.500g
2-(3,4-Dichlorophenyl)-pyrimidin-5-ol, 95%
1361548-87-9 95%
2.500g
$1816.00 2023-09-06
Alichem
A039002095-500mg
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
1361548-87-9 98%
500mg
$1,212.63 2022-04-03
Alichem
A039002095-1g
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
1361548-87-9 98%
1g
$2,165.95 2022-04-03
Alichem
A039002095-250mg
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
1361548-87-9 98%
250mg
$833.25 2022-04-03

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 関連文献

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidineに関する追加情報

Introduction to 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine (CAS No. 1361548-87-9) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine, identified by the chemical identifier CAS No. 1361548-87-9, is a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework and its potential applications in drug discovery and therapeutic development. The compound’s unique combination of a pyrimidine core substituted with a 3,4-dichlorophenyl group and a 5-hydroxy moiety makes it a promising candidate for further exploration in various biochemical pathways.

The structural features of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine contribute to its reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring enhances its electronic properties, making it susceptible to nucleophilic substitution reactions, which are crucial in medicinal chemistry for the synthesis of more complex derivatives. Additionally, the hydroxyl group at the 5-position introduces a site for hydrogen bonding interactions, which can be exploited to improve binding affinity to biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. Pyrimidines are fundamental building blocks in nucleic acids and have been widely used in the development of antiviral, anticancer, and antimicrobial agents. Among these derivatives, 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine has shown promise as a scaffold for developing novel therapeutic agents. Its ability to interact with various biological targets has been investigated in several preclinical studies.

One of the most compelling areas of research involving 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine is its role as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. Aberrant kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. Studies have demonstrated that derivatives of this compound can modulate kinase activity by binding to their active sites or by interfering with substrate recognition. This has led to the exploration of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine as a lead compound for kinase inhibitors.

Furthermore, the hydroxyl group in 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine provides a versatile handle for further chemical modifications. This allows chemists to introduce additional functional groups or to link the compound to other molecules through covalent bonds. Such modifications can enhance the pharmacokinetic properties of the compound or improve its selectivity toward specific biological targets. For instance, coupling this scaffold to peptides or other bioactive molecules can lead to novel drug candidates with enhanced targeting capabilities.

The synthesis of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine involves multi-step organic reactions that highlight its synthetic utility. The preparation typically begins with the chlorination of a phenyl derivative followed by condensation with guanidine or another nitrogen-containing reagent to form the pyrimidine ring. Subsequent functionalization at the 5-position introduces the hydroxyl group. These synthetic routes underscore the compound’s accessibility and its potential for large-scale production.

Recent advances in computational chemistry have also contributed to the study of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This approach has been particularly useful in identifying potential drug candidates before they are synthesized and tested experimentally. By leveraging computational methods, scientists can optimize the structure of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine derivatives for improved efficacy and reduced toxicity.

The pharmaceutical industry has taken note of these findings and is actively investigating 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine as a starting point for new drug development. Several companies have initiated clinical trials or preclinical studies using derivatives of this compound as kinase inhibitors or other therapeutic agents. These efforts highlight the commercial significance of CAS No. 1361548-87-9 and its potential to address unmet medical needs.

In conclusion,2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine represents a fascinating compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting kinases and other biological pathways. With ongoing research and advancements in synthetic chemistry and computational modeling,CAS No. 1361548-87-9 is poised to play a significant role in future drug discovery efforts.

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